8-((1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
Description
Properties
IUPAC Name |
8-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-25(23,16-6-3-9-19-12-16)21-11-8-15(13-21)24-17-7-1-4-14-5-2-10-20-18(14)17/h1-7,9-10,12,15H,8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFKETPPAHOTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-((1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridinylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using pyridinylsulfonyl chloride under basic conditions.
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis.
Final Coupling Reaction: The final step involves coupling the pyrrolidinylsulfonyl group with the quinoline core under suitable conditions, often using a base and a coupling reagent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the quinoline core.
Reduction: Reduction reactions may target the sulfonyl group or the quinoline core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline core or the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, this compound may be used to study the interactions of quinoline derivatives with biological targets, such as enzymes or receptors.
Medicine: Potential medicinal applications include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-((1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Physicochemical Properties
8-(1-Propylpyrrolidin-3-yl)quinoline
- Structure : Pyrrolidine with a propyl group instead of pyridin-3-ylsulfonyl.
- Key Data :
- Comparison : The propyl group enhances lipophilicity (logP) compared to the polar sulfonyl group in the target compound. This difference likely affects solubility and membrane permeability.
8-(2-Pyridyl)quinoline (8PQ)
- Structure: Quinoline substituted with a pyridyl group at position 6.
- Key Data: Protonation Constants: LogK1 = 4.2 (quinoline nitrogen), influenced by electron-donating pyridyl substituent .
- Comparison: The pyridin-3-ylsulfonyl group in the target compound is electron-withdrawing, which may reduce the basicity of the quinoline nitrogen compared to 8PQ, altering binding interactions in acidic environments .
Thiazole-Containing Analogs
- Example: (1S,2R)-2-((S)-1-((2-oxopyrrolidin-1-yl)methyl)-8-(((S)-1-(thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid .
- Key Data :
- The target compound’s pyridin-3-ylsulfonyl group may offer stronger sulfonamide-mediated interactions (e.g., with serine proteases) compared to thiazole’s thioether functionality.
PF8 (2-{[4-(4-Pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline)
- Structure: Quinoline linked to a pyrazolyl-pyridine via a phenoxymethyl group.
- Key Data :
- Comparison : The extended conjugated system in PF8 may enhance UV absorbance and fluorescence, whereas the target compound’s sulfonyl-pyrrolidine moiety could improve metabolic stability due to reduced aromatic oxidation .
Impact of Saturation and Linkage
1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline
- Structure: Partially saturated quinoline with pyrrolidine.
- Key Data :
- The target compound’s fully aromatic quinoline core and ether linkage (vs. direct N-substitution) may favor interactions with hydrophobic binding pockets .
6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline
- Structure: Quinoline with a triazolo-pyridazine thioether.
- Key Data :
- Heterocycles : Pyrazole and triazole enhance π-π stacking .
Biological Activity
8-((1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic organic compound characterized by a quinoline core structure, which is known for its diverse biological activities. This compound, with the CAS number 2034316-26-0, has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The compound features:
- A quinoline core
- A pyrrolidine ring substituted with a pyridinylsulfonyl group
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study highlighted that related compounds showed inhibition against various bacterial strains, suggesting that this compound may also possess similar effects. For instance, derivatives demonstrated inhibition zones against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae .
Anticancer Properties
8-Hydroxyquinoline derivatives are recognized for their anticancer activities. The presence of the pyridine and quinoline moieties may enhance the compound's ability to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies have indicated that modifications to the quinoline structure can lead to increased cytotoxicity against cancer cell lines .
The mechanism of action for this compound involves:
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival or proliferation.
- Metal Chelation : The quinoline structure allows for chelation of metal ions, which can disrupt cellular processes.
- Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways related to growth and apoptosis .
Research Findings and Case Studies
Q & A
Basic: What are the common synthetic routes for synthesizing 8-((1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline?
The synthesis typically involves two key steps:
Quinoline Core Formation : The quinoline backbone is constructed via the Skraup synthesis, which cyclizes aniline derivatives with glycerol and sulfuric acid under controlled heating .
Functionalization :
- Pyrrolidinyloxy Introduction : A pyrrolidine derivative is linked to the quinoline via nucleophilic substitution or Mitsunobu reaction.
- Sulfonylation : The pyrrolidine nitrogen is sulfonylated using pyridine-3-sulfonyl chloride in the presence of a base (e.g., pyridine) to form the final sulfonyl-pyrrolidinyloxy moiety .
Basic: How is the quinoline core synthesized for this compound?
The quinoline core is synthesized via the Skraup reaction :
- Procedure : Aniline derivatives react with glycerol and concentrated sulfuric acid at 110–120°C, followed by oxidation with nitrobenzene or FeSO₄. This cyclization forms the quinoline scaffold, which is purified via distillation or recrystallization .
Advanced: What challenges arise in characterizing the sulfonyl-pyrrolidinyloxy linkage via NMR spectroscopy?
Key challenges include:
- Signal Overlap : Protons on the pyrrolidine and pyridine rings (e.g., CH₂ groups) may exhibit overlapping signals in the 1.5–3.5 ppm range, complicating integration .
- Stereochemical Effects : The sulfonyl group’s electron-withdrawing nature deshields adjacent protons, causing unexpected splitting patterns. 2D NMR (COSY, HSQC) is recommended to resolve ambiguities .
Advanced: How can regioselectivity be controlled during the sulfonylation step?
Regioselectivity is influenced by:
- Base Selection : Sterically hindered bases (e.g., triethylamine) favor sulfonylation at the pyrrolidine nitrogen over competing sites like quinoline’s oxygen .
- Temperature : Lower temperatures (0–5°C) reduce side reactions, while higher temperatures (25–40°C) accelerate sulfonyl chloride reactivity .
Basic: What analytical techniques confirm the structure of this compound?
- NMR : ¹H/¹³C NMR identifies proton environments and carbon connectivity, particularly the sulfonyl-pyrrolidinyloxy group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
Advanced: What strategies optimize the coupling efficiency between pyrrolidine and quinoline?
- Catalytic Systems : Use of Pd/C or CuI in DMSO enhances nucleophilic substitution efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, improving yield by 15–20% .
Advanced: How can solubility issues during purification be addressed?
- Co-solvent Systems : Methanol/water or DCM/hexane mixtures improve solubility during recrystallization .
- Derivatization : Temporary protection of the sulfonyl group (e.g., as a tert-butyl carbamate) enhances solubility in organic solvents .
Basic: What are the protonation equilibria of related quinoline derivatives?
Quinoline derivatives exhibit pH-dependent protonation at the pyridyl nitrogen. For example, 8-(2-pyridyl)quinoline (8PQ) has logK₁ = 4.2 for the first protonation step, comparable to bipyridine analogs .
Advanced: How does the sulfonyl group affect the compound’s electronic properties?
The sulfonyl group:
- Reduces Electron Density : Withdraws electrons via resonance, increasing quinoline’s electrophilicity and altering UV-Vis absorbance (λmax shifts ~20 nm) .
- Enhances Stability : Stabilizes intermediates in substitution reactions by delocalizing negative charge .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
- Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, methoxy) at quinoline positions 6 and 7 to assess antibacterial or anticancer activity .
- Pharmacophore Mapping : Use docking studies to evaluate interactions between the sulfonyl-pyrrolidinyloxy group and target proteins (e.g., bacterial DNA gyrase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
